[2-Methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 4-fluorobenzoate
Description
This compound features a pyrrole core substituted at the 1-, 2-, and 5-positions with a 3-(trifluoromethyl)phenyl group, a methyl group, and a 4-methylsulfonylphenyl group, respectively. The 3-position is esterified with a 4-fluorobenzoate moiety. The trifluoromethyl and methylsulfonyl groups are strong electron-withdrawing substituents, likely enhancing metabolic stability and influencing binding interactions in biological systems. The 4-fluorobenzoate ester may modulate lipophilicity and hydrolysis kinetics compared to non-fluorinated analogs .
Properties
IUPAC Name |
[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F4NO4S/c1-17-20(16-36-26(33)19-6-10-22(28)11-7-19)14-25(18-8-12-24(13-9-18)37(2,34)35)32(17)23-5-3-4-21(15-23)27(29,30)31/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUINPXSVNOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)COC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109873 | |
| Record name | [2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]methyl 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478043-41-3 | |
| Record name | [2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]methyl 4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478043-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]methyl 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [2-Methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 4-fluorobenzoate, also known by its CAS number 338749-39-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrrole ring substituted with various functional groups, including trifluoromethyl and methylsulfonyl phenyl moieties. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds with similar structural features often interact with biological targets through multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyrrole ring may facilitate interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : The compound may exhibit binding affinity to specific receptors, influencing cellular signaling pathways.
- Cytotoxic Effects : Preliminary studies suggest that the compound may induce cytotoxic effects in certain cancer cell lines, although detailed mechanisms remain to be elucidated.
Antitumor Activity
Several studies have investigated the antitumor potential of related compounds. For instance:
- Case Study 1 : A derivative similar to the compound showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting potential as an anticancer agent.
- Case Study 2 : Another study highlighted that modifications on the phenyl rings enhanced cytotoxicity against leukemia cells, indicating structure-activity relationships that merit further exploration.
Antimicrobial Properties
Compounds with similar chemical backbones have been evaluated for antimicrobial activity:
- Study Findings : Some derivatives demonstrated inhibition against various bacterial strains, suggesting that the compound could be a candidate for developing new antibiotics.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to three structurally related molecules (from provided evidence), focusing on core heterocycles, substituent effects, and functional groups.
Core Heterocycle Differences
- Target Compound: Pyrrole (5-membered ring with one nitrogen atom).
- Compound : Pyrazole-thiazole hybrid (two adjacent nitrogen atoms in pyrazole, sulfur in thiazole).
- Compound: Pyrazole (two nitrogen atoms).
Substituent Effects
Ester Group Variations
- The para-fluorine in the target’s benzoate ester may balance lipophilicity and hydrolysis susceptibility, whereas the 2,6-difluoro substitution in could impede esterase-mediated cleavage.
Crystallographic Insights
- and : Single-crystal X-ray studies reveal planar pyrazole cores with substituents adopting coplanar or orthogonal orientations depending on steric demands. For example, the thiazole carboxylate in exhibits a twisted conformation due to steric clashes .
Q & A
Basic: What are the optimal synthetic pathways for this compound, and what key intermediates or reaction conditions are critical for high yields?
Answer:
The synthesis likely involves multi-step protocols, leveraging palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the pyrrole core. Key intermediates include halogenated precursors for the trifluoromethylphenyl and methylsulfonylphenyl moieties. For example:
- Methylsulfonylphenyl incorporation : A sulfonation or nucleophilic substitution step using methylsulfonyl chloride under anhydrous conditions (e.g., DMF, 80°C) .
- Fluorobenzoate esterification : Activation of the carboxylate group (e.g., via CDI or DCC coupling) followed by reaction with 4-fluorophenol under inert atmosphere .
Critical parameters include temperature control (<5°C during diazotization) and catalyst choice (e.g., Pd(PPh₃)₄ for coupling steps) to avoid side reactions .
Basic: What analytical techniques are most effective for structural elucidation and purity assessment?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms substitution patterns, as demonstrated for analogous pyrrole derivatives (e.g., R-factor < 0.07, T = 120 K) .
- NMR spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for CF₃ groups) and ¹H NMR (δ 6.5–8.5 ppm for aromatic protons) verify regioselectivity .
- HPLC-MS : Quantifies purity (>95%) using C18 columns with acetonitrile/water gradients (0.1% formic acid) .
Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or interactions with biological targets?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. For example:
- Electron-withdrawing groups (e.g., CF₃, SO₂Me) lower LUMO energy, enhancing reactivity toward nucleophiles .
- Molecular docking (AutoDock Vina) evaluates binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) by analyzing π-π stacking with fluorophenyl groups .
Advanced: What experimental strategies resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?
Answer:
- Dose-response standardization : Use fixed incubation times (e.g., 24–48 hr) and controls (e.g., DMSO <0.1%) to minimize solvent interference .
- Orthogonal assays : Combine enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., luciferase reporter) assays to confirm target engagement .
- Metabolic stability testing : Assess hepatic microsomal degradation (e.g., human CYP3A4) to distinguish intrinsic vs. metabolism-driven activity loss .
Advanced: How can environmental fate studies (e.g., persistence, bioaccumulation) be designed for this compound?
Answer:
- OECD 307 guideline : Evaluate aerobic soil degradation using ¹⁴C-labeled compound (50% degradation threshold in 100 days) .
- Bioconcentration factor (BCF) : Measure via HPLC in fish models (e.g., zebrafish) over 28 days; log P >3 suggests high bioaccumulation risk .
- Photolysis studies : Simulate sunlight (λ >290 nm) in aqueous buffers (pH 7.4) to identify degradation products (e.g., defluorinated benzoates) .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or continuous flow systems .
- Exothermic reactions : Optimize cooling (e.g., jacketed reactors) for sulfonation steps to prevent runaway reactions .
- Catalyst recovery : Use polymer-supported Pd catalysts to reduce metal leaching (<10 ppm) .
Advanced: How can mechanistic studies differentiate between covalent and non-covalent target binding?
Answer:
- Covalent trapping : Incubate with glutathione (GSH) and monitor adducts via LC-MS; thiol-reactive groups (e.g., Michael acceptors) form GSH conjugates .
- Surface plasmon resonance (SPR) : Measure dissociation constants (KD) in real-time; covalent binders show irreversible binding curves .
- X-ray crystallography : Identify covalent adducts (e.g., ester linkages) in protein-ligand co-structures .
Basic: What safety protocols are essential for handling fluorinated and sulfonated intermediates?
Answer:
- Fluorinated reagents : Use PTFE-lined reactors to prevent HF release during hydrolysis .
- Sulfonyl chlorides : Conduct reactions in fume hoods with NaOH traps to neutralize HCl gas .
- Personal protective equipment (PPE) : Wear nitrile gloves and face shields during quenching steps .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Answer:
- Isosteric replacements : Swap CF₃ with CHF₂ or CN to modulate lipophilicity (clogP ±0.5) .
- Proteome-wide profiling : Use affinity-based protein profiling (AfBPP) to identify off-targets .
- Crystallographic fragment screening : Identify auxiliary binding pockets for selectivity-enhancing substituents .
Advanced: What theoretical frameworks guide the interpretation of its electronic and steric effects?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
